GLYCINE (1-13C)
Description
Glycine (1-¹³C) is a stable isotope-labeled variant of glycine, where the carbon atom at position 1 is replaced by the non-radioactive ¹³C isotope. This modification enables precise tracking of glycine’s metabolic fate in biochemical pathways using nuclear magnetic resonance (NMR) or mass spectrometry . Glycine (1-¹³C) is synthesized via chemical or enzymatic methods, with suppliers like Cambridge Isotope Laboratories (CIL) offering certified reference materials (CLM-422-PK) for research .
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Glycine (1-13C) is extensively used in metabolic tracing studies to understand glycine's role in one-carbon metabolism. A notable study utilized [1-13C]glycine as a tracer to evaluate glycine catabolism and its contribution to carbon dioxide production in healthy individuals. The study found that the infusion of [1-13C]glycine yielded a significant rate of CO2 formation, primarily through decarboxylation, accounting for approximately 22% of whole-body glycine flux .
Key Findings:
- Infusion Protocols: Multiple infusion protocols were conducted using [1-2-13C]glycine and [5,5,5-2H3]leucine to assess the fates of glycine carbons.
- CO2 Flux Rates: The study reported a glycine-to-CO2 flux rate of 146 ± 37 μmol·h−1·kg−1, demonstrating the utility of [1-13C]glycine in metabolic analysis.
NMR Spectroscopy Applications
Glycine (1-13C) serves as an important standard in nuclear magnetic resonance (NMR) spectroscopy. The compound's isotopic labeling allows for enhanced sensitivity and resolution in NMR experiments, particularly in studying molecular dynamics and polymorphism.
Case Study: CP/MAS NMR
A study investigated the application of 13C cross-polarization magic angle spinning (CP/MAS) NMR to analyze different polymorphic structures of glycine. The research highlighted the effectiveness of this technique in distinguishing between α and γ forms of glycine at varying temperatures .
Table 1: NMR Parameters for Glycine Polymorphs
| Polymorph | Temperature Range | Signal Detection | Notes |
|---|---|---|---|
| α | Ambient | Yes | Stable at room temperature |
| γ | Below 165 °C | No | Converts irreversibly upon heating |
Peptide Studies
The incorporation of Glycine (1-13C) into peptides has been explored for its potential to enhance spin-lattice relaxation times (T1), which is crucial for dynamic nuclear polarization (DNP) NMR studies. Research indicates that using C-terminal [1-13C]Gly-d2 residues can significantly improve T1 values in oligopeptides, making them suitable for in vivo applications .
Key Insights:
- T1 Relaxation Times: The study demonstrated that T1 does not decrease monotonically with increasing peptide length, suggesting that the C-terminal carbon is preferable for achieving longer T1 values.
Glycine (1-13C) also finds applications beyond research settings. It is utilized as an excipient in pharmaceuticals, flavoring agent in food products, and as a buffering agent in cosmetics and toiletries. Its isotopic labeling enhances its utility in quality control and formulation studies .
Chemical Reactions Analysis
Maillard Reaction
One significant area of study involving glycine (1-13C) is its role in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that contribute to flavor and color in cooked foods. Research indicates that approximately 23% of the carbon in melanoidins formed from glucose and glycine originates from glycine itself. Notably, about 2% of this carbon is lost due to the liberation of CO2 during Strecker degradation, highlighting the stability of glycine's carbon backbone under these conditions .
Enzymatic Reactions
Glycine (1-13C) is also involved in various enzymatic reactions. For instance, it serves as a substrate for gamma-glutamyltransferase (GGT), which converts gamma-glutamyl-glycine into glycine (1-13C) through hydrolysis. This transformation has been studied to understand GGT activity in glioblastoma tissues, where higher levels of glycine were associated with increased GGT expression .
Carbon Metabolism
The metabolic fate of glycine (1-13C) has been extensively studied using tracer techniques. It has been shown that about 35% of the carbon from glycine contributes to CO2 production during its catabolism. The use of different isotopic labels allows researchers to determine specific pathways and fluxes within metabolic networks .
NMR Studies
Nuclear Magnetic Resonance spectroscopy is a powerful tool for studying the dynamics and interactions of glycine (1-13C). For example, T1 relaxation times were measured for various glycine oligomers, revealing that T1 values decrease with increasing chain length but are influenced by molecular structure rather than just molecular weight .
Table 1: T1 Relaxation Times for Glycine Oligomers
| Oligomer Length | T1 Relaxation Time (s) |
|---|---|
| Monomer | 12 ± <1 |
| Dimer | 32 ± 1 |
| Trimer | 24 ± 1 |
| Pentaglycine | 24 ± 1 |
Chemical Shift Analysis
The chemical shifts observed in NMR studies provide insights into the electronic environment surrounding the carbon atoms in glycine. For instance, shifts around δ = 165.7 ppm for C=O groups and δ = 40.0 ppm for C-N bonds have been recorded under specific conditions .
Cancer Research
The application of glycine (1-13C) in cancer research is noteworthy, particularly in monitoring GGT activity in glioblastoma models. Higher concentrations of glycine were detected in tumor tissues compared to normal brain tissues, suggesting its potential as a biomarker for tumor progression .
Food Chemistry
In food chemistry, understanding the Maillard reaction involving glycine can enhance food flavor profiles and shelf life, making it an essential compound for food scientists .
Comparison with Similar Compounds
[1,2-¹³C₂]Glycine
Metabolic Differences :
- CO₂ Production : Infusion of [1,2-¹³C₂]glycine in humans yields 146 ± 37 µmol·h⁻¹·kg⁻¹ glycine-to-CO₂ flux, significantly higher than [1-¹³C]glycine (96 ± 8 µmol·h⁻¹·kg⁻¹) due to contributions from both C1 and C2 carbons .
- Pathway Specificity : [1,2-¹³C₂]glycine captures both GCS and mitochondrial serine hydroxymethyltransferase (SHMT) activity, whereas [1-¹³C]glycine primarily reflects GCS-mediated decarboxylation .
Limitations :
[2-¹³C]Glycine
Metabolic Fate :
Commercial Availability :
Deuterated Glycine Probes
Comparison with Structurally Related Compounds
γ-Glutamyl-[1-¹³C]Glycine
Enzymatic Specificity :
Serine and Glycine Interconversion
Cellular Metabolism :
Hyperpolarized [1-¹³C]Serine
Tumor Imaging :
- Unlike glycine, hyperpolarized [1-¹³C]serine shows minimal metabolism in EL4 lymphoma tumors, suggesting pathway-specific limitations .
Physical and Magnetic Properties
T₁ Relaxation Times
| Compound | T₁ (s) at 9.4 T | Molecular Weight (g/mol) | Key Factor |
|---|---|---|---|
| Glycine (1-¹³C) | 45 | 76.06 | High pH stability |
| γ-Glu-[1-¹³C]Glycine | 30 | 190.2 | Dipole-dipole effects |
| γ-Glu-[1-¹³C]Glycine-d₂ | 41 | 192.2 | Deuteration |
| N-Acetyllysine (¹³C) | 12.2 | 188.23 | Molecular size |
| β-MSH tripeptide (¹³C) | 9.5 | 383.5 | Increased weight |
Hyperpolarization Efficiency
Metabolic Flux Studies
Preparation Methods
Detailed Experimental Data and Findings
The following table summarizes results from repeated synthesis cycles demonstrating the reproducibility and stability of the process:
| Cycle Number | Glycine Crude Product (g) | Glycine Content (%) | Catalyst Content (g/L) | In Situ Yield (%) |
|---|---|---|---|---|
| 1 | 64.94 | 58.52 | 42.05 | 99.70 |
| 2 | 64.96 | 58.38 | 42.04 | 99.50 |
| 3 | 64.98 | 58.52 | 42.04 | 99.30 |
| 4 | 64.84 | 58.52 | 42.05 | 99.50 |
| 5 | 64.88 | 58.54 | 42.05 | 99.60 |
| 6 | 64.69 | 58.60 | 42.04 | 99.40 |
| 7 | 65.02 | 58.48 | 42.05 | 99.70 |
| 8 | 64.95 | 58.42 | 42.04 | 99.50 |
| 9 | 64.73 | 58.62 | 42.03 | 99.50 |
| 10 | 65.12 | 58.36 | 42.02 | 99.70 |
Data from repeated batches confirm consistent glycine yield and catalyst stability over multiple uses.
Purification Techniques
Post-synthesis, the crude glycine (1-13C) product undergoes purification to achieve high isotopic and chemical purity:
- Recrystallization: Using methanol and/or ethanol to remove impurities and by-products.
- Ion Exchange: To remove residual salts and catalyst traces.
- Electrodialysis: Alcohol-water systems can be used for refining, yielding >99% pure glycine.
Preparation of Stock Solutions for Research Use
For research applications, glycine (1-13C) is provided as a powder or solution. Preparation of stock solutions follows these guidelines:
| Amount of Glycine (mg) | Volume of Water (mL) for 1 mM Solution | Notes |
|---|---|---|
| 1 | 13.15 | Use ultrasonic bath and warming (37 °C) to aid solubility |
| 5 | 65.74 | Store solutions at -20 °C or -80 °C to preserve integrity |
| 10 | 131.48 | Avoid repeated freeze-thaw cycles |
Summary of Preparation Method Advantages
| Feature | Alcohol-Phase Two-Step Method | Traditional Aqueous or One-Step Methods |
|---|---|---|
| Catalyst Reuse | Up to 20 cycles without degradation | Limited reuse, catalyst decomposes quickly |
| By-product Formation | <0.5% (minimal) | 4–7% by-products, including glycolic acid |
| Reaction Control | Easier pH and temperature control | Difficult control, longer reaction times |
| Environmental Impact | Low solvent loss, recyclable catalyst | High waste generation, difficult salt removal |
| Industrial Suitability | Highly suitable, scalable | Less suitable due to inefficiencies |
Q & A
Basic Research Questions
Q. How does isotopic labeling with ¹³C at position 1 in glycine enhance metabolic flux analysis?
- Methodological Answer : Glycine (1-¹³C) is used as a stable isotope tracer to track metabolic pathways, such as the glycine cleavage system or one-carbon metabolism. Researchers should design experiments to quantify ¹³C incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in microbial studies, labeled glycine can be introduced into growth media, and downstream metabolites (e.g., serine, alanine) are analyzed for isotopic enrichment to map metabolic fluxes . Key steps include:
- Validating tracer purity and stability using NMR or high-resolution MS.
- Establishing baseline isotopic abundance in unlabeled controls.
- Applying kinetic modeling to interpret flux rates .
Q. What experimental controls are essential for ensuring reproducibility in studies using glycine (1-¹³C)?
- Methodological Answer : To mitigate variability:
- Use triplicate biological replicates and include negative controls (e.g., unlabeled glycine).
- Validate sample preparation protocols (e.g., quenching metabolism rapidly to prevent post-harvest isotopic scrambling).
- Document storage conditions (temperature, pH) to maintain isotopic integrity, as glycine degradation can skew results .
Advanced Research Questions
Q. How can contradictory data arise in ¹³C-glycine tracer studies, and how should they be resolved?
- Methodological Answer : Contradictions often stem from:
- Isotopic dilution : Unaccounted endogenous glycine pools diluting the tracer. Address this by measuring intracellular glycine concentrations and adjusting tracer concentrations accordingly .
- Pathway crosstalk : Glycine participates in multiple pathways (e.g., purine synthesis, glutathione metabolism). Use compartmentalized models or genetic knockouts to isolate specific pathways .
- Analytical limitations : Low sensitivity in NMR or MS detection. Optimize instrument parameters (e.g., polarizing agents for hyperpolarized ¹³C-NMR to enhance signal-to-noise ratios) .
Q. What advanced techniques improve the detection of hyperpolarized ¹³C-glycine in dynamic nuclear polarization (DNP) NMR studies?
- Methodological Answer :
- Deuteration : Deuterating glycine (e.g., [1-¹³C]glycine-d₂) prolongs the hyperpolarized signal lifetime by reducing dipole-dipole relaxation. For example, T₁ relaxation times increased from 30 s to 41 s at 9.4 T in serum .
- Pulse sequence optimization : Use adiabatic excitation pulses to mitigate B₁ inhomogeneity and improve spectral resolution .
- Phantom validation : Implement dynamic phantoms with static ¹³C reference chambers to calibrate signal retention and minimize experimental drift .
Q. How should researchers design experiments to investigate glycine (1-¹³C) in complex biological systems (e.g., in vivo models)?
- Methodological Answer :
- Dose-response profiling : Determine the minimum effective tracer dose to avoid metabolic perturbation. For murine models, start with 0.5–1.0 mmol/kg and adjust based on plasma clearance rates .
- Multi-modal integration : Combine ¹³C-NMR with positron emission tomography (PET) or fluorescence imaging to correlate metabolic activity with anatomical localization.
- Ethical and statistical rigor : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing and power analysis to ensure statistical validity .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing ¹³C-glycine tracer data with high variability?
- Methodological Answer :
- Error source identification : Distinguish random errors (e.g., pipetting inaccuracies) from systematic errors (e.g., instrument calibration drift) using ANOVA or Grubbs’ test for outliers .
- Bayesian modeling : Apply Markov chain Monte Carlo (MCMC) methods to estimate posterior distributions of metabolic fluxes, accommodating data uncertainty .
- Reproducibility checks : Use platforms like SciFinder or Reaxys to cross-validate isotopic labeling patterns against published datasets .
Q. How should conflicting isotopic enrichment patterns in glycine degradation pathways be reported?
- Methodological Answer :
- Transparent documentation : Include raw chromatograms, QC samples, and annotated spectra in supplementary materials. For example, provide 20% of subject chromatograms with quality controls to demonstrate assay robustness .
- Pathway reconciliation : Use metabolic network models (e.g., COBRA Toolbox) to reconcile discrepancies between experimental data and theoretical predictions .
Tables: Key Parameters in Glycine (1-¹³C) Studies
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| ¹³C-glycine purity | ≥99% | NMR/MS validation | |
| T₁ relaxation (9.4 T) | 30–41 s | DNP-NMR | |
| Metabolic flux resolution | 0.1–5.0 µmol/g/h | Isotopomer spectral analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
